molecular formula C10H18ClNO2 B2504896 Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride CAS No. 2361644-86-0

Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride

Cat. No.: B2504896
CAS No.: 2361644-86-0
M. Wt: 219.71
InChI Key: RMNCVUZEYRULIY-UHFFFAOYSA-N
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Description

Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride typically involves a multi-step process. One common method includes the Mannich reaction, where an amine, formaldehyde, and a ketone are reacted to form the bicyclic structure. The reaction conditions often require a controlled temperature and pH to ensure the correct formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as crystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-4-7-2-3-8(9)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNCVUZEYRULIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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